molecular formula C12H12N2OS2 B5719158 (E)-N-(4,5-dimethylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide

(E)-N-(4,5-dimethylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B5719158
M. Wt: 264.4 g/mol
InChI Key: FYRBGQKKQXRBJK-AATRIKPKSA-N
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Description

(E)-N-(4,5-dimethylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring substituted with dimethyl groups and an acrylamide moiety conjugated with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4,5-dimethylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using appropriate alkyl halides.

    Acrylamide Formation: The acrylamide moiety can be synthesized by reacting acryloyl chloride with an amine precursor.

    Coupling with Thiophene: The final step involves the coupling of the synthesized thiazole derivative with a thiophene ring through a Heck reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acrylamide moiety, converting it to the corresponding amine.

    Substitution: The thiazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic medium).

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted thiazole and thiophene derivatives

Scientific Research Applications

Mechanism of Action

The mechanism by which (E)-N-(4,5-dimethylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide exerts its effects involves the inhibition of HDAC8. HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC8, the compound can induce hyperacetylation of histones, resulting in altered gene expression and potential therapeutic effects in cancer and other diseases .

Comparison with Similar Compounds

Similar Compounds

    Vorinostat: An HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma.

    Romidepsin: Another HDAC inhibitor used for peripheral T-cell lymphoma.

    Belinostat: Used for the treatment of peripheral T-cell lymphoma.

Uniqueness

(E)-N-(4,5-dimethylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide is unique due to its specific structural features, such as the presence of both thiazole and thiophene rings, which may confer distinct binding properties and biological activities compared to other HDAC inhibitors .

Properties

IUPAC Name

(E)-N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS2/c1-8-9(2)17-12(13-8)14-11(15)6-5-10-4-3-7-16-10/h3-7H,1-2H3,(H,13,14,15)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRBGQKKQXRBJK-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C=CC2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)NC(=O)/C=C/C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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